molecular formula C13H10FNO2 B12074604 3-Fluoro-2-(m-tolyl)isonicotinic acid

3-Fluoro-2-(m-tolyl)isonicotinic acid

Cat. No.: B12074604
M. Wt: 231.22 g/mol
InChI Key: GSULKNDNSMTUOT-UHFFFAOYSA-N
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Description

3-Fluoro-2-(m-tolyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the meta position of the tolyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(m-tolyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(m-tolyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-Fluoro-2-(m-tolyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(m-tolyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(m-tolyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

3-fluoro-2-(3-methylphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-3-2-4-9(7-8)12-11(14)10(13(16)17)5-6-15-12/h2-7H,1H3,(H,16,17)

InChI Key

GSULKNDNSMTUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

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